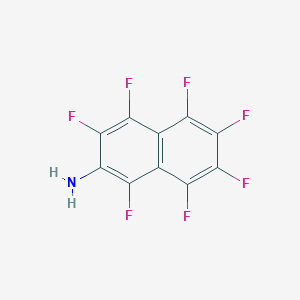

2-Aminoheptafluoronaphthalene

Übersicht

Beschreibung

2-Aminoheptafluoronaphthalene is a polyfluoronaphthalene derivative with interesting chemical and physical properties, derived from octafluoronaphthalene through nucleophilic substitution reactions. It serves as a fundamental compound for further chemical modifications and applications in materials science.

Synthesis Analysis

The synthesis of 2-Aminoheptafluoronaphthalene primarily involves the nucleophilic substitution of octafluoronaphthalene with secondary amines. A notable method includes the reaction of octafluoronaphthalene in liquid ammonia, yielding 2-aminoheptafluoronaphthalene with high selectivity and yield (Vaganova et al., 2008). Additionally, Price et al. (1969) describe the oxidation of NN-disubstituted 2-aminoheptafluoronaphthalenes to their corresponding N-oxides and further reactions to yield diversified fluoronaphthalene derivatives (Price, Suschitzky, & Hollies, 1969).

Wissenschaftliche Forschungsanwendungen

Amination of Octafluoronaphthalene in Liquid Ammonia :

- Monoamination of octafluoronaphthalene with liquid ammonia primarily yields 2-aminoheptafluoronaphthalene. This process offers a method for the selective preparation of diaminohexafluoronaphthalenes, which are valuable in organic synthesis (Vaganova et al., 2008).

Reactions of Polyfluoronaphthalenes :

- Nucleophilic substitution of octafluoronaphthalene by secondary amines leads to the formation of 2-mono- and di-(NN-disubstituted amino) fluoronaphthalenes. The resulting N-oxides of these compounds can undergo further reactions to produce more complex fluoronaphthalene derivatives (Price et al., 1969).

Rapid Screening for 2-Aminonaphthalene :

- A method for rapidly screening the presence of 2-aminonaphthalene, an important aromatic amine species in fossil fuels, has been developed. This technique involves high-performance liquid chromatography and fluorescence detection, highlighting the analytical applications of 2-aminoheptafluoronaphthalene derivatives (Tomkins et al., 1982).

Derivatives of DANPY (Dialkylaminonaphthylpyridinium) :

- Synthesis of 2-amino-6-bromonaphthalenes involves the condensation of secondary amines with 2-naphthol under specific conditions. These compounds are important for the modification of DANPY, a biocompatible chromophore used in staining cellular targets and in DNA-based biophotonics (Kingsbury et al., 2019).

Synthesis of (2R)-8-Substituted-2-Aminotetralins :

- (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of certain serotonin receptor agonists, has been synthesized from 1-methoxynaphthalene through a chemoenzymatic protocol. This highlights the potential pharmaceutical applications of similar naphthalene derivatives (Orsini et al., 2002).

Radiosynthesis of [18F]FDDNP for PET Imaging :

- The biomarker [18F]FDDNP, used in PET imaging for neurodegenerative diseases, involves the synthesis of a compound derived from 2-(1,1-dicyanopropenyl-2)-6-dimethylaminonaphthalene. This demonstrates the application of 2-aminoheptafluoronaphthalene derivatives in neuroimaging and diagnostics (Liu et al., 2006).

Eigenschaften

IUPAC Name |

1,3,4,5,6,7,8-heptafluoronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F7N/c11-3-1-2(4(12)8(16)7(3)15)6(14)10(18)9(17)5(1)13/h18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRANEJRVPFVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)N)F)F)C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407641 | |

| Record name | 2-Aminoheptafluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoheptafluoronaphthalene | |

CAS RN |

1146-66-3 | |

| Record name | 2-Aminoheptafluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

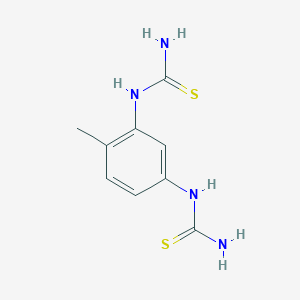

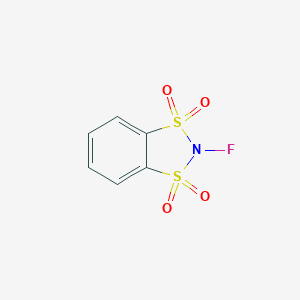

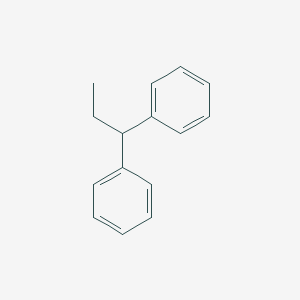

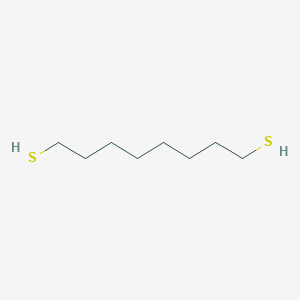

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)